4-[(5,6-Difluorobenzimidazol-1-yl)methyl]benzoic acid
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Overview
Description
4-[(5,6-Difluorobenzimidazol-1-yl)methyl]benzoic acid is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
. Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[(5,6-Difluorobenzimidazol-1-yl)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction for forming carbon-carbon bonds.
Scientific Research Applications
4-[(5,6-Difluorobenzimidazol-1-yl)methyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s antimicrobial and anticancer properties make it a candidate for biological studies.
Medicine: Potential therapeutic applications include treatments for infections and cancer.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(5,6-Difluorobenzimidazol-1-yl)methyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can inhibit the synthesis of nucleic acids and proteins in microorganisms, leading to their antimicrobial effects . In cancer cells, it may interfere with cell division and induce apoptosis .
Comparison with Similar Compounds
4-[(5,6-Difluorobenzimidazol-1-yl)methyl]benzoic acid can be compared with other benzimidazole derivatives such as:
Properties
IUPAC Name |
4-[(5,6-difluorobenzimidazol-1-yl)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O2/c16-11-5-13-14(6-12(11)17)19(8-18-13)7-9-1-3-10(4-2-9)15(20)21/h1-6,8H,7H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYABDQBIBDMBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=CC(=C(C=C32)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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